3-(1,3-Benzothiazol-2-YL)benzoyl chloride
Overview
Description
3-(1,3-Benzothiazol-2-YL)benzoyl chloride is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-YL)benzoyl chloride typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like chloroform . The reaction conditions generally include refluxing the mixture for a few hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-YL)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrobenzothiazoles.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cyclization Conditions: Acidic or basic conditions, often with heating.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydrobenzothiazoles: Formed from reduction reactions.
Scientific Research Applications
3-(1,3-Benzothiazol-2-YL)benzoyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antibacterial and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: It is used in the development of fluorescent materials and electroluminescent devices due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-YL)benzoyl chloride involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-YL)benzoic acid
- 3-(1,3-Benzothiazol-2-YL)benzamide
- 2-(1,3-Benzothiazol-2-YL)phenyl isocyanate
Uniqueness
3-(1,3-Benzothiazol-2-YL)benzoyl chloride is unique due to its reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis. Additionally, its applications in medicinal chemistry and material science highlight its importance in both research and industry .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNOS/c15-13(17)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)18-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXWMHBOINRNQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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